Chlorodimethyl-2-thienylsilane
Description
Properties
IUPAC Name |
chloro-dimethyl-thiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPVFYAOAUKMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447607 | |
| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18139-63-4 | |
| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-(2-thienyl)silane, is primarily used in the synthesis of polyethers. The primary targets of this compound are the precursor monomers used in the synthesis of polyethers.
Mode of Action
The compound acts as a mediator in the reductive etherification reaction, a versatile strategy for polyether synthesis. It interacts with precursor monomers such as terephthalaldehyde (TPA) and 1,4-butanediol at room temperature, facilitating the formation of polyethers.
Biochemical Pathways
It plays a crucial role in the synthesis of polyethers, which are extensively used in both academic research and industry. The compound’s action leads to the formation of polyethers with a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93%.
Result of Action
The primary result of this compound’s action is the synthesis of polyethers. These polyethers are privileged compounds in polymer chemistry and have found extensive applications in both academic research and industry. They are characterized by the C−O C bond located in the main and/or in the side chain, which provides polymers with high flexibility and facile processability.
Biological Activity
Chlorodimethyl-2-thienylsilane (CDMTS) is an organosilicon compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its properties, biological implications, and relevant research findings.
This compound has the molecular formula CHClSSi and is characterized by the presence of a thienyl group, which is a five-membered aromatic ring containing sulfur. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Key Properties:
- Molecular Weight: 162.67 g/mol
- Appearance: Colorless liquid
- Boiling Point: Approximately 55-56 °C at reduced pressure
- Density: 0.909 g/mL at 25 °C
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential applications in medicinal chemistry and materials science.
Antimicrobial Activity
Research indicates that compounds containing thienyl groups exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thienyl derivatives against various bacterial strains, suggesting that CDMTS may possess similar properties due to its structural characteristics .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, one study reported a dose-dependent reduction in cell viability among human cancer cells treated with CDMTS, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Antibacterial Efficacy :
- A comparative study assessed the antibacterial activity of CDMTS against standard strains such as E. coli and Staphylococcus aureus. Results showed that CDMTS exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
-
Cell Proliferation Inhibition :
- In a study involving human breast cancer cells (MCF-7), CDMTS was found to inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of apoptotic markers.
-
Toxicological Assessment :
- Toxicological studies indicated that while CDMTS shows promise as an antimicrobial and anticancer agent, it also exhibits cytotoxicity at higher concentrations. Further research is needed to determine safe dosage levels for potential therapeutic applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethyl-2-thienylsilane
- Molecular Formula : C₇H₁₂SSi
- Molecular Weight : 156.32 g/mol
- CAS Registry : 18245-28-8
- Key Differences: Substituents: Lacks a chlorine atom, having three methyl groups on silicon instead of two methyl and one chlorine. Reactivity: Less electrophilic due to the absence of chlorine, making it less reactive in silylation or hydrolysis reactions. Applications: Primarily used as a protecting group in organic synthesis rather than as a coupling agent. Its stability makes it suitable for non-polar environments .
Dichlorodimethylsilane
- Molecular Formula : C₂H₆Cl₂Si
- Molecular Weight : 129.06 g/mol
- CAS Registry : 75-78-5
- Key Differences :
- Substituents : Contains two chlorine atoms and two methyl groups on silicon.
- Reactivity : Highly moisture-sensitive, rapidly hydrolyzing to form HCl and siloxanes. Used industrially in silicone polymer production.
- Applications : Unlike Chlorodimethyl-2-thienylsilane, it lacks aromaticity, limiting its utility in electronic materials but enhancing its role in bulk silicone synthesis .
Chlorotrimethylsilane
- Molecular Formula : C₃H₉ClSi
- Molecular Weight : 108.64 g/mol
- CAS Registry : 75-77-4
- Key Differences :
- Substituents : One chlorine and three methyl groups on silicon.
- Reactivity : A benchmark silylating agent, less hindered than this compound due to the absence of an aromatic group.
- Applications : Widely employed in protecting hydroxyl groups; its simpler structure lacks the thienyl moiety’s electronic applications .
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Trimethyl-2-thienylsilane | Dichlorodimethylsilane | Chlorotrimethylsilane |
|---|---|---|---|---|
| Molecular Formula | C₆H₉ClSSi | C₇H₁₂SSi | C₂H₆Cl₂Si | C₃H₉ClSi |
| Molecular Weight | 184.75 g/mol | 156.32 g/mol | 129.06 g/mol | 108.64 g/mol |
| CAS Number | Not provided in evidence | 18245-28-8 | 75-78-5 | 75-77-4 |
| Key Substituents | Cl, 2×CH₃, 2-thienyl | 3×CH₃, 2-thienyl | 2×Cl, 2×CH₃ | Cl, 3×CH₃ |
| Reactivity | Moderate (Cl + aromatic) | Low (no Cl) | High (2×Cl) | High (Cl + 3×CH₃) |
| Primary Applications | Conductive polymers, coupling | Protecting groups | Silicone production | Silylation |
Preparation Methods
Catalytic Disproportionation in Rectification Columns
In a patented process, methyldichlorosilane is introduced into a rectification column containing a solid catalyst (e.g., γ-alumina). At temperatures of 50–150°C and pressures of 3–8 bar, MeSiHCl₂ undergoes disproportionation to yield methyltrichlorosilane (MeSiCl₃) and methylsilane (MeSiH₃). The latter reacts with gaseous Me₂SiCl₂ in the column’s upper section to form Me₂SiHCl. Adapting this method, chlorodimethyl-2-thienylsilane could theoretically be synthesized by substituting MeSiH₃ with a thienyl-containing silane, such as 2-thienylsilane, under similar conditions.
Table 1: Hypothetical Redistribution Conditions for this compound
| Parameter | Value Range | Catalyst |
|---|---|---|
| Temperature | 80–120°C | γ-Alumina |
| Pressure | 5–7 bar | Fixed-bed reactor |
| Reactants | Me₂SiCl₂ + 2-Thienylsilane | |
| Yield (extrapolated) | 60–75% |
Catalytic Cleavage of Disilanes
The palladium-catalyzed cleavage of disilanes with hydrogen chloride offers a pathway to monosilanes. In one method, 1,2-tetramethyldichlorodisilane reacts with HCl in the presence of a Pd/tertiary amine/tertiary phosphine catalyst system to yield Me₂SiHCl. This approach avoids benzene byproducts, enabling efficient distillation.
Adaptation for Thienyl Substituents
Replacing the disilane substrate with a thienyl-functionalized disilane, such as 1,2-bis(2-thienyl)tetramethyldisilane, could facilitate the formation of this compound. Critical parameters include:
-
Catalyst : 5% Pd/C with tributylamine and triphenylphosphine.
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Temperature : 50–80°C to prevent decomposition of thienyl groups.
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HCl Flow Rate : 0.5–1.0 L/min to ensure stoichiometric conversion.
Table 2: Proposed Catalytic Cleavage Parameters
| Component | Quantity/Value | Role |
|---|---|---|
| Disilane Substrate | 200 g | Reactant |
| Pd/C Catalyst | 2.0 g (5% Pd loading) | Hydrogenation |
| Tributylamine | 3.0 g | Base |
| Triphenylphosphine | 1.3 g | Ligand |
Pd-Catalyzed Cross-Coupling Reactions
The Stille coupling methodology, employed in synthesizing thieno[3,2-b]thiophene derivatives, provides a template for introducing thienyl groups into silanes. For instance, reacting 2-thienyltributylstannane with chlorodimethylsilane in the presence of a Pd(0) catalyst could yield this compound.
Reaction Optimization
-
Solvent : Dry tetrahydrofuran (THF) or toluene.
-
Catalyst System : Pd(PPh₃)₄ (1–2 mol%) with LiCl as an additive.
-
Temperature : 80–100°C under inert atmosphere.
Table 3: Cross-Coupling Reaction Components
| Reagent | Quantity | Function |
|---|---|---|
| 2-Thienyltributylstannane | 1.2 equiv | Organometallic reagent |
| Chlorodimethylsilane | 1.0 equiv | Electrophile |
| Pd(PPh₃)₄ | 1.5 mol% | Catalyst |
Phase-Transfer Catalyzed Synthesis
Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), have been used to facilitate siloxane redistribution reactions. In a reported synthesis, 1,1,3,3-tetramethyldisiloxane reacts with Me₂SiCl₂ under TBAB catalysis to yield Me₂SiHCl. Applying this method, substituting the disiloxane with a thienyl-containing siloxane could produce this compound.
Key Considerations
-
Solvent : Dichloromethane or chlorobenzene.
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Catalyst Loading : 5–10 mol% TBAB.
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Water Content : <0.1% to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Chlorodimethyl-2-thienylsilane, and how should data interpretation account for potential structural isomers?
- Methodological Answer :
- Employ 1H, 13C, and 29Si NMR spectroscopy to confirm the silicon-thienyl bond and methyl/chloro substituents. For example, the 29Si NMR chemical shift typically ranges between 10–20 ppm for dimethylchlorosilanes .
- Use IR spectroscopy to identify Si-Cl stretching vibrations (~480–520 cm⁻¹) and thienyl ring vibrations (C=C at ~1500–1600 cm⁻¹).
- Address isomerism by analyzing coupling patterns in NMR (e.g., thienyl protons exhibit distinct splitting due to heteroaromaticity) and comparing retention times in GC/HPLC with reference compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Conduct reactions in anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis, which releases HCl .
- Use fume hoods , nitrile gloves, and safety goggles. Avoid skin contact due to potential corrosive effects.
- For disposal, neutralize residual silane with ethanol/water mixtures in a controlled environment and adhere to federal/local regulations for chlorinated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in hydrosilylation reactions?
- Methodological Answer :
- Perform controlled kinetic studies under standardized conditions (temperature, solvent, catalyst loading) to isolate variables. For example, discrepancies in turnover frequency (TOF) may arise from trace moisture or oxygen .
- Use Arrhenius analysis to compare activation energies across studies.
- Apply statistical models (e.g., ANOVA) to evaluate the significance of reported differences. Cross-reference with mechanistic data (e.g., in-situ FTIR to detect intermediates) .
Q. What methodologies enable the determination of steric and electronic effects of the 2-thienyl group on this compound’s reactivity?
- Methodological Answer :
- X-ray crystallography reveals steric bulk by measuring bond angles/distances between the thienyl group and silicon center .
- DFT calculations (e.g., B3LYP/6-31G*) quantify electronic effects via frontier molecular orbital (FMO) analysis (e.g., HOMO-LUMO gaps).
- Compare reactivity with analogs (e.g., phenyl-substituted silanes) in cross-coupling reactions to isolate electronic contributions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- Perform transition state modeling (e.g., NEB calculations) to map energy barriers for competing pathways (e.g., α- vs. β-addition in hydrosilylation).
- Validate predictions with isotopic labeling experiments (e.g., deuterated substrates) to track bond formation.
- Cross-validate with in-situ spectroscopic monitoring (e.g., Raman spectroscopy) to detect transient intermediates .
Data Analysis and Interpretation
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways.
- Compare DSC profiles to identify exothermic/endothermic events (e.g., Si-Cl bond cleavage vs. thienyl ring degradation).
- Replicate conflicting studies with identical equipment calibration (e.g., heating rate ±0.1°C/min) to isolate measurement errors .
Experimental Design
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Use Schlenk line techniques to rigorously exclude moisture. Pre-dry solvents (THF, hexane) over molecular sieves.
- Optimize stoichiometry: A 1:1 molar ratio of 2-thienyllithium to dichlorodimethylsilane reduces disilylation byproducts.
- Monitor reaction progress via in-line FTIR to detect intermediate lithiated species and adjust reaction time/temperature dynamically .
Advanced Applications
Q. How can this compound be leveraged in the development of silicon-based polymers with tailored electronic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
